Momfluorothrin: A Technical Guide to its Chemical Structure and Properties
Momfluorothrin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momfluorothrin is a synthetic pyrethroid insecticide notable for its potent knockdown activity against a broad spectrum of insect pests. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mode of action, metabolism, and toxicology. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide research.
Chemical Structure and Nomenclature
Momfluorothrin, a complex ester, is characterized by a cyclopropane (B1198618) carboxylic acid moiety and a tetrafluorobenzyl alcohol moiety. The presence of a cyano group on the vinyl substituent of the cyclopropane ring is a distinguishing feature.
Chemical Structure:
Stereoisomerism: Momfluorothrin possesses multiple stereoisomers due to the presence of chiral centers in the cyclopropane ring and the geometric isomerism of the vinyl group. The most biologically active isomer is epsilon-momfluorothrin, which is the (1R,3R)-cis isomer with a (Z)-configuration at the double bond.[1]
Nomenclature:
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IUPAC Name: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate[2]
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CAS Name: (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methyl 3-(2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate[1]
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CAS Registry Number: 609346-29-4[2]
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Synonyms: DTXSID90897320, XUP9U3C9BI[2]
Physicochemical Properties
The physicochemical properties of momfluorothrin are crucial for its formulation and application as an insecticide. A summary of these properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉F₄NO₃ | [2] |
| Molecular Weight | 385.35 g/mol | [3] |
| Physical State | Crystalline solid | [3] |
| Color | Pale yellow | [3] |
| Odor | Odorless | [3] |
| Melting Point | 63.95–73.30 °C | [3] |
| Boiling Point (Predicted) | 403.0 ± 45.0 °C | |
| Density | 1.3660 g/cm³ (at 20.4 °C) | [3] |
| Vapor Pressure | 1.390 × 10⁻⁶ Pa (at 25 °C) | [3] |
| Water Solubility | 0.933 ± 0.0916 mg/L (at 20 °C) | [3] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) and ethyl acetate. | [3] |
| Partition Coefficient (log P) | 2.88–2.99 | [3] |
Synthesis
The synthesis of momfluorothrin involves the esterification of a 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid derivative with 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.[3]
General Synthesis Scheme:
A general synthesis scheme for momfluorothrin.
While detailed experimental protocols for the complete synthesis are proprietary, the synthesis of the key intermediate, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, has been described in the patent literature. One method involves the selective methylation of 2,3,5,6-tetrafluoroterephthalyl alcohol.
Mode of Action
Momfluorothrin, like other pyrethroid insecticides, primarily acts as a neurotoxin. Its mechanism of action involves the modulation of voltage-gated sodium channels in the nervous systems of insects.
Primary Mode of Action: Sodium Channel Modulation
Momfluorothrin binds to the sodium channels, keeping them in an open state for an extended period. This leads to a continuous influx of sodium ions, resulting in hyperexcitation of the nerve cells, followed by paralysis and ultimately, death of the insect.
Secondary Mode of Action: Constitutive Androstane (B1237026) Receptor (CAR) Activation
Studies have shown that momfluorothrin can also activate the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver. This activation is believed to be the mode of action for the observed hepatocellular tumors in rats exposed to high dietary levels of momfluorothrin.[2][3] The activation of CAR leads to the induction of cytochrome P450 enzymes, specifically CYP2B, and increased hepatocyte replicative DNA synthesis in rats.[2] However, studies in human hepatocytes have shown that while momfluorothrin can activate human CAR, it does not lead to a similar increase in replicative DNA synthesis, suggesting a species-specific difference in the mitogenic response.[2]
Proposed signaling pathway for CAR activation by momfluorothrin in rats.
Metabolism
The metabolism of momfluorothrin has been studied in rats and involves several key biotransformation reactions. The primary metabolic pathway is the cleavage of the ester bond, leading to the formation of the corresponding carboxylic acid and alcohol metabolites.
Metabolic Pathways in Rats:
The major metabolic reactions include:
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Ester Hydrolysis: Cleavage of the ester linkage.
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Oxidation: Oxidation of the methyl group on the cyclopropane ring and the methoxymethyl group on the benzene (B151609) ring.
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Glucuronidation: Conjugation of the metabolites with glucuronic acid to facilitate excretion.
The majority of the administered dose of momfluorothrin is rapidly metabolized and excreted in the feces and urine.[4]
Simplified metabolic pathway of momfluorothrin in rats.
Toxicology
The toxicological profile of momfluorothrin has been evaluated in various studies to assess its potential risks to humans and the environment.
Acute Toxicity:
| Test Organism | Route of Exposure | LD₅₀ / LC₅₀ Value | Reference |
| Rat (male) | Oral | 2000 mg/kg | [3] |
| Rat (female) | Oral | >1000 mg/kg | [3] |
| Rat (male) | Dermal | >2000 mg/kg | [3] |
| Rat (female) | Dermal | >2000 mg/kg | [3] |
| Rat (male) | Inhalation | >2030 mg/m³ | [3] |
| Rat (female) | Inhalation | 2030 mg/m³ | [3] |
| Bobwhite Quail | Oral | >2250 mg/kg | [3] |
| Carp | Aquatic | LC₅₀: 8.9 µg/L | [3] |
| Daphnia magna | Aquatic | EC₅₀: 7.8 µg/L | [3] |
| Honeybee | Oral | LD₅₀: >5.08 µ g/bee | [3] |
| Honeybee | Contact | LD₅₀: 0.21 µ g/bee | [3] |
| Earthworm | Soil | LC₅₀: 97.6 mg/kg | [3] |
Other Toxicological Endpoints:
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Skin and Eye Irritation: Momfluorothrin is minimally irritating to the eyes and non-irritating to the skin.[2]
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Skin Sensitization: It did not cause an allergic skin reaction.[2]
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Genotoxicity: There was no evidence to suggest that momfluorothrin damaged genetic material.[2]
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Reproductive and Developmental Toxicity: Momfluorothrin did not cause birth defects in animals, and there were no effects on the ability to reproduce.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis, physicochemical property determination, and toxicological studies of momfluorothrin are often proprietary and not publicly available. However, general methodologies for such studies can be found in OECD guidelines for the testing of chemicals. For instance, acute oral toxicity studies are typically conducted following OECD Guideline 423, dermal toxicity following OECD Guideline 402, and inhalation toxicity following OECD Guideline 403.
Experimental Workflow for CAR Activation Assay:
A general workflow for assessing CAR activation in vitro.
Conclusion
Momfluorothrin is a potent synthetic pyrethroid insecticide with a well-characterized chemical structure and a range of physicochemical properties that make it effective for pest control. Its primary mode of action is through the disruption of insect sodium channels, leading to rapid knockdown and mortality. While it has been shown to activate the constitutive androstane receptor in rats, leading to liver tumors at high doses, this effect appears to be species-specific and less pronounced in human cells. Its metabolism is rapid, and it has a moderate to low acute toxicity profile in mammals. This technical guide provides a foundational understanding of momfluorothrin for professionals in the fields of pesticide science and drug development. Further research into detailed synthetic protocols and the nuances of its interaction with biological systems will continue to enhance its safe and effective use.
References
- 1. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
- 2. Evaluation of the human relevance of the constitutive androstane receptor-mediated mode of action for rat hepatocellular tumor formation by the synthetic pyrethroid momfluorothrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
